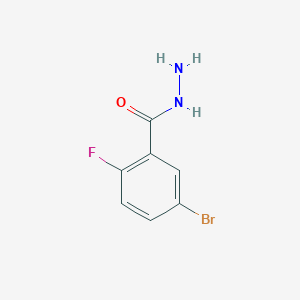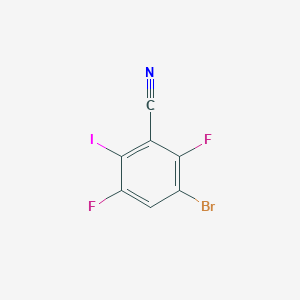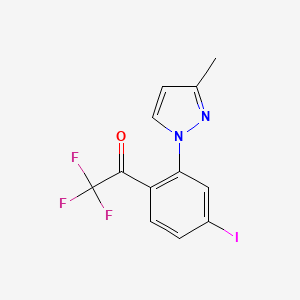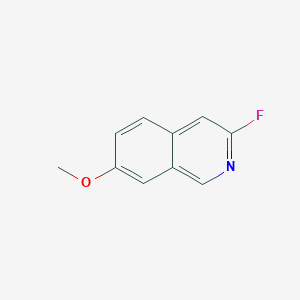
Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate typically involves the acylation of 1-methylindole-3-carboxylate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: It serves as a probe in the investigation of biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The indole moiety can interact with aromatic residues in the binding site, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 5-(2-Bromoacetyl)-1-methyl-1H-indole-3-carboxylate
- Methyl 5-(2-Iodoacetyl)-1-methyl-1H-indole-3-carboxylate
- Methyl 5-(2-Fluoroacetyl)-1-methyl-1H-indole-3-carboxylate
Uniqueness
Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity. The chloroacetyl group is more reactive compared to other halogenated acetyl groups, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H12ClNO3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
methyl 5-(2-chloroacetyl)-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-15-7-10(13(17)18-2)9-5-8(12(16)6-14)3-4-11(9)15/h3-5,7H,6H2,1-2H3 |
InChIキー |
QMSZVYPAOCMUAA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)






